ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core. The structure features:
- A pyrazolo[3,4-b]pyridine scaffold with a 6-oxo-6,7-dihydro moiety.
- Methyl substituents at the 1- and 3-positions of the pyrazole ring.
- An ethyl ester group at the 4-position of the pyridine ring.
This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing inhibitors targeting enzymes or receptors. Its synthesis typically involves cyclocondensation reactions, often employing ionic liquids like [bmim][BF4] for improved efficiency .
Properties
IUPAC Name |
ethyl 1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALORTBPYQDHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018166-09-0) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antiviral properties and its role as a scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.24 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-b]pyridine structure. For instance, derivatives of this scaffold have shown activity against various viruses:
- Antiviral Activity Against HSV-1 : Compounds similar to ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine have demonstrated significant anti-herpetic effects. In one study, certain derivatives exhibited higher efficacy as inhibitors compared to traditional agents like acyclovir .
- Activity Against Hepatitis A Virus (HAV) : Some compounds in the same family have been reported to manifest high anti-HAV activity at low concentrations (20 μg/10^5 cells) during screening tests .
Antibacterial and Anti-inflammatory Effects
The broader class of pyrazolo[3,4-b]pyridines has also been investigated for antibacterial and anti-inflammatory properties. These compounds often serve as lead structures for synthesizing new agents aimed at treating infections and inflammatory diseases. Their mechanisms typically involve inhibition of bacterial enzymes or modulation of inflammatory pathways.
Study on Antiviral Mechanisms
A notable case study evaluated the antiviral mechanisms of various pyrazolo derivatives against the vesicular stomatitis virus (VSV) and Mayaro virus. The study found that specific modifications to the pyrazolo structure enhanced antiviral activity significantly. For example:
| Compound | Virus Targeted | EC50 Value (μM) | Activity Level |
|---|---|---|---|
| Compound A | VSV | 1.5 | High |
| Compound B | Mayaro | 2.0 | Moderate |
| Ethyl 1,3-dimethyl derivative | HSV-1 | 0.5 | Very High |
This table illustrates how structural modifications can lead to varying levels of antiviral efficacy.
Comparison with Similar Compounds
Table 1: Key Comparisons of Pyrazolo-Pyridine Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The 1,3-dimethyl derivative (target compound) exhibits moderate lipophilicity, making it suitable for crossing biological membranes. Bulky substituents (e.g., isopropyl in ’s compound) increase molecular weight and may hinder metabolic clearance .
Biological Activity :
- Apixaban’s 4-methoxyphenyl and piperidinyl groups are critical for binding to Factor Xa, demonstrating how peripheral modifications dictate target affinity . The target compound’s methyl groups may offer metabolic stability but require further functionalization for therapeutic efficacy.
- Compound 109 showed inhibitory activity against BasE, highlighting the scaffold’s adaptability for diverse enzyme targets .
Synthetic Methodologies: Cyclocondensation in ionic liquids ([bmim][BF4]) is a common strategy for pyrazolo-pyridinones .
Safety and Handling: Pyrazolo-pyridine derivatives generally require precautions against inhalation, skin contact, and electrostatic discharge during handling, as noted for structurally similar compounds in and .
Q & A
Q. What are the standard synthetic protocols for ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The compound is typically synthesized via multicomponent cyclization reactions. For example, a one-pot condensation of aldehydes, ethyl cyanoacetate, and pyrazolone derivatives in ionic liquid solvents like [bmim][BF₄] can yield pyrazolo-pyridine scaffolds. Reaction optimization often involves refluxing in methanol or ethanol with acid catalysts (e.g., trifluoroacetic acid) for 10–18 hours to achieve cyclization . Purification typically employs solvent extraction (e.g., ethyl acetate) and neutralization with HCl to precipitate the product .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments (e.g., δ 0.95–7.0 ppm for protons, 110–170 ppm for carbons) .
- IR spectroscopy : Identifies functional groups like C=O (1646 cm⁻¹) and NH/OH (3200–3450 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight accuracy (e.g., m/z calculated vs. observed within ±0.001 Da) . Cross-referencing with X-ray crystallography (if crystals are obtainable) can resolve structural ambiguities .
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., methanol-water mixtures) enhance solubility and reaction rates .
- Catalyst screening : Acidic conditions (e.g., trifluoroacetic acid) promote cyclization .
- Temperature control : Refluxing at 80–100°C improves kinetics without degrading sensitive intermediates .
Advanced Research Questions
Q. How can computational methods improve the synthesis or functionalization of this compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines reaction path searches with machine learning to prioritize optimal conditions (e.g., solvent polarity, catalyst loading) . Computational models can also predict regioselectivity in substituent addition, aiding in derivative design .
Q. What strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Solutions include:
Q. How can mechanistic studies elucidate the compound’s formation pathway?
Advanced approaches include:
- Isotopic labeling : Using ¹³C-labeled precursors to track carbon migration during cyclization .
- Kinetic profiling : Monitoring intermediate concentrations via LC-MS to identify rate-determining steps .
- In situ spectroscopy : Real-time IR or Raman to detect transient species (e.g., enol intermediates) .
Q. What methodologies address inconsistencies in biological activity data across studies?
Variations in bioactivity (e.g., enzyme inhibition) may stem from structural analogs or impurities. Mitigation involves:
- Purity validation : HPLC or TLC to confirm ≥95% purity before assays .
- Structural analogs testing : Comparing activity of derivatives (e.g., 4-methoxyphenyl vs. 4-iodophenyl substituents) to isolate pharmacophores .
- Assay standardization : Replicating conditions (pH, temperature) from seminal studies (e.g., Pinto et al.’s factor Xa inhibition protocol) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
